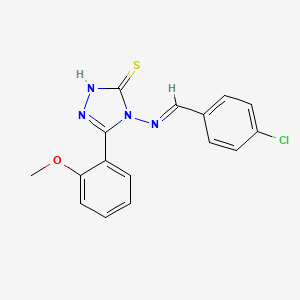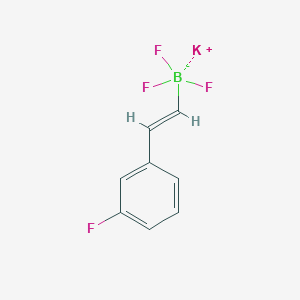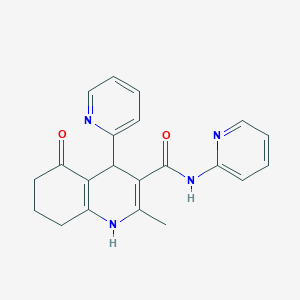![molecular formula C22H17N3O2 B12052687 6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene CAS No. 13591-58-7](/img/structure/B12052687.png)
6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is a compound known for its interesting photochromic properties. This compound belongs to the class of organic photochromic materials, which exhibit reversible changes in color upon exposure to light. The unique structure of this compound allows it to undergo significant changes in its absorption spectrum, making it a promising candidate for various applications in optical devices and materials science .
Preparation Methods
The synthesis of 6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene typically involves a one-pot, three-component reaction. One common synthetic route involves the reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 4-acetamidobenzaldehyde and ammonium acetate . The reaction is carried out under mild conditions, and the desired product is obtained in good yield. The structure of the synthesized compound is confirmed using various spectroscopic techniques, including elemental analysis, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy .
Chemical Reactions Analysis
6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene undergoes several types of chemical reactions, including photochromic reactions, cycloreversion, and photocyclization . These reactions are typically induced by exposure to UV light, which causes the compound to transition between its closed-ring and open-ring forms. The closed-ring form is colorless, while the open-ring form is colored. Common reagents used in these reactions include ammonium acetate and various aldehydes . The major products formed from these reactions are the open-ring and closed-ring isomers of the compound .
Scientific Research Applications
6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has a wide range of scientific research applications. In chemistry, it is studied for its unique photochromic properties and potential use in the development of intelligent photochromic materials . In biology and medicine, the compound’s ability to undergo reversible changes in color upon exposure to light makes it a valuable tool for studying light-induced molecular transitions and developing light-sensitive diagnostic tools . In industry, the compound is explored for its potential use in optical devices, such as light-sensitive eyewear, optical memory, and molecular devices .
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is based on its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction at the C–C bond, transforming from a colorless closed-ring form to a colored azomethine ylide form (open-ring) . This reversible transition is driven by the absorption of light, which induces changes in the compound’s molecular geometry and electronic structure . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is unique among photochromic compounds due to its specific structure and photochromic properties. Similar compounds include other 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives, such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene . These compounds share similar photochromic behavior but differ in their substituents and specific absorption spectra . The unique combination of substituents in this compound allows it to exhibit distinct photochromic properties, making it a valuable compound for various applications .
Properties
CAS No. |
13591-58-7 |
|---|---|
Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C22H17N3O2/c26-25(27)18-13-11-16(12-14-18)20-21-19(15-7-3-1-4-8-15)23-22(24(20)21)17-9-5-2-6-10-17/h1-14,20-22H |
InChI Key |
MMPJPLZUJANSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N=C(C3N2C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B12052607.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)

![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)

![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)

![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)


![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

